

Application Note: Comprehensive Characterization of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide

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Compound of Interest

Compound Name:	4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide
CAS No.:	1449412-80-9
Cat. No.:	B1380991

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Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of **4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide**, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and quality of this compound. This document outlines methodologies for liquid chromatography, mass spectrometry, and spectroscopic techniques, underpinned by principles of scientific integrity and adherence to regulatory standards.

Introduction

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide is a sulfonamide derivative incorporating a brominated and nitrated phenyl ring, as well as a cyclopropyl amine moiety. The unique structural features of this molecule, including the electron-withdrawing nitro and sulfonyl groups, the bulky bromo substituent, and the reactive cyclopropyl ring, necessitate a multi-

faceted analytical approach for its complete characterization. Accurate and precise analytical methods are crucial for ensuring the quality of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides detailed protocols and the scientific rationale behind the chosen analytical techniques.

Compound Information:

Property	Value
IUPAC Name	4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide
CAS Number	1449412-80-9[1][2]
Molecular Formula	C ₉ H ₉ BrN ₂ O ₄ S[1][2]
Molecular Weight	321.15 g/mol [1][2]
Structure	

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of **4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide** and for quantitative assay. The presence of a chromophore in the nitroaromatic ring system allows for sensitive UV detection. A reversed-phase method is optimal, given the compound's moderate polarity.

Rationale for Method Selection

A C18 stationary phase is chosen for its versatility and proven ability to retain and resolve a wide range of small molecules. The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, ensures sharp peak shapes and provides the necessary elution strength to separate the main component from potential impurities, such as starting materials or side-products from the synthesis. Formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to better peak symmetry.

HPLC-UV Protocol

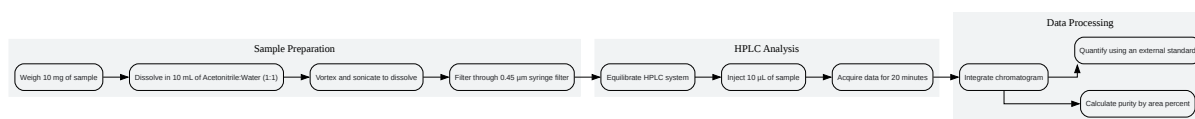
Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm
Sample Preparation	1 mg/mL in Acetonitrile:Water (1:1)

Workflow Diagram:



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HPLC analysis workflow for purity and assay.

Structural Elucidation and Confirmation by Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the confirmation of the molecular weight and for the structural elucidation of **4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide**. The characteristic isotopic pattern of bromine is a key diagnostic feature.

Rationale for Method Selection

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of polar functional groups. High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap analyzer, provides accurate mass measurements, which can confirm the elemental composition.[3] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation, providing structural information.

LC-MS Protocol

Instrumentation:

- LC-MS system with a binary pump, autosampler, column oven, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions: (as per HPLC-UV protocol)

MS Conditions:

Parameter	Condition
Ionization Mode	ESI Negative
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temperature	350 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Mass Range (Full Scan)	m/z 100-500
Collision Energy (MS/MS)	Ramped 10-40 eV

Expected Observations:

- Full Scan: The deprotonated molecule $[M-H]^-$ is expected at m/z 318.95 and 320.95, reflecting the natural isotopic abundance of bromine (^{79}Br and ^{81}Br) in an approximate 1:1 ratio.
- MS/MS Fragmentation: Key fragment ions would likely arise from the cleavage of the sulfonamide bond and loss of the cyclopropyl group.

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Sources

- [1. 1449412-80-9|4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide|BLD Pharm \[bldpharm.com\]](#)
- [2. 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide - CAS:1449412-80-9 - 北京欣恒研科技有限公司 \[konoscience.com\]](#)
- [3. Rapid detection and characterization of reactive drug metabolites in vitro using several isotope-labeled trapping agents and ultra-performance liquid chromatography/time-of-flight mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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